REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:10][CH3:11])=[N:4][CH:5]=[C:6]([CH2:8]C)[N:7]=1.[CH:12]1([CH:15]2[NH:20][C:19](=O)[CH:18]([CH3:22])[NH:17][C:16]2=O)[CH2:14][CH2:13]1>>[Cl:1][C:2]1[C:3]([CH:10]2[CH2:11][CH2:12]2)=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[Cl:1][C:19]1[C:18]([CH3:22])=[N:17][CH:16]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)C)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:10][CH3:11])=[N:4][CH:5]=[C:6]([CH2:8]C)[N:7]=1.[CH:12]1([CH:15]2[NH:20][C:19](=O)[CH:18]([CH3:22])[NH:17][C:16]2=O)[CH2:14][CH2:13]1>>[Cl:1][C:2]1[C:3]([CH:10]2[CH2:11][CH2:12]2)=[N:4][CH:5]=[C:6]([CH3:8])[N:7]=1.[Cl:1][C:19]1[C:18]([CH3:22])=[N:17][CH:16]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1C(NC(C(N1)=O)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)C)C1CC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)C1CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |